![molecular formula C10H12ClNO2 B069622 Ethyl 5-chloro-2-methylamino-benzoate CAS No. 172896-37-6](/img/structure/B69622.png)
Ethyl 5-chloro-2-methylamino-benzoate
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Overview
Description
Ethyl 5-chloro-2-methylamino-benzoate is a chemical compound that belongs to the class of benzoates. It is commonly used in scientific research as a reagent for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-methylamino-benzoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. In physiological studies, it has been shown to reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 5-chloro-2-methylamino-benzoate in lab experiments is its ability to selectively inhibit the activity of cyclooxygenase enzymes. This makes it a useful tool for studying the role of these enzymes in the inflammatory response. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Future Directions
There are several future directions for the use of ethyl 5-chloro-2-methylamino-benzoate in scientific research. One area of interest is the development of new drugs and treatments for inflammatory diseases such as arthritis. Another area of interest is the study of the role of cyclooxygenase enzymes in cancer development and progression. Additionally, the potential use of this compound in the production of agrochemicals and other industrial products is an area of ongoing research.
Synthesis Methods
The synthesis of ethyl 5-chloro-2-methylamino-benzoate can be achieved through the reaction of 5-chloro-2-methylbenzoic acid with ethylamine. The reaction is carried out in the presence of a catalyst such as hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
Ethyl 5-chloro-2-methylamino-benzoate is commonly used in scientific research as a reagent for the synthesis of other chemical compounds. It is also used as an intermediate in the production of pharmaceuticals and agrochemicals. The compound has been used in the synthesis of anti-inflammatory drugs and antihistamines. Its use in scientific research has contributed to the development of new drugs and treatments for various diseases.
properties
IUPAC Name |
ethyl 5-chloro-2-(methylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-6-7(11)4-5-9(8)12-2/h4-6,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMDKTYFSSAUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453037 |
Source
|
Record name | Ethyl 5-chloro-2-methylamino-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
172896-37-6 |
Source
|
Record name | Ethyl 5-chloro-2-methylamino-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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